molecular formula C9H16O2 B14091789 Methyl 6-methylhept-4-enoate

Methyl 6-methylhept-4-enoate

Cat. No.: B14091789
M. Wt: 156.22 g/mol
InChI Key: QUFUSBQFKQNUIR-UHFFFAOYSA-N
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Description

Methyl 6-methylhept-4-enoate is a branched aliphatic methyl ester characterized by a hept-4-enoic acid backbone esterified with methanol and a methyl substituent at the sixth carbon. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol.

Properties

IUPAC Name

methyl 6-methylhept-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUSBQFKQNUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methylhept-4-enoate can be synthesized through the esterification of 6-methylhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylhept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methylhept-4-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 6-methylhept-4-enoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in oxidation reactions, the double bond interacts with the oxidizing agent to form an epoxide intermediate. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Differences :

  • Methyl 6-methylhept-4-enoate is a linear aliphatic ester, whereas diterpenoid methyl esters like sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) are cyclic and derived from diterpene acids. The latter contains a fused tricyclic structure, enhancing rigidity and thermal stability . Natural Occurrence:
  • Diterpenoid esters are commonly isolated from plant resins (e.g., Austrocedrus chilensis), whereas this compound is more likely synthesized industrially due to its simpler structure . Applications:
  • Diterpenoid esters exhibit antimicrobial and anti-inflammatory properties, whereas this compound’s applications may focus on organic synthesis or fragrance formulation .

Aliphatic Esters with Functional Groups (e.g., Ethyl 6-methyl-4-oxohept-6-enoate)

Key Structural Contrasts :

Property This compound Ethyl 6-methyl-4-oxohept-6-enoate
Ester Group Methyl (CH₃) Ethyl (C₂H₅)
Functional Groups Double bond (C4) Double bond (C6), Ketone (C4)
Molecular Formula C₉H₁₄O₂ C₁₀H₁₄O₃
Molecular Weight 154.21 g/mol 182.22 g/mol

Reactivity :

  • The ketone group in Ethyl 6-methyl-4-oxohept-6-enoate increases its polarity and susceptibility to nucleophilic attacks, whereas this compound’s reactivity is dominated by its double bond (e.g., hydrogenation or epoxidation) .

Aromatic Methyl Esters (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate)

Backbone Differences :

  • This compound is aliphatic and unsaturated, while (S)-Methyl 4-(1-aminoethyl)benzoate (C₁₀H₁₃NO₂) features an aromatic benzene ring and an aminoethyl substituent. Physicochemical Properties:
Property This compound (S)-Methyl 4-(1-aminoethyl)benzoate
Solubility Likely hydrophobic Moderate polarity due to amine
Bioactivity Limited data Potential pharmacological activity

Physical and Chemical Properties

Data from methyl ester analogs (Table 3, IC-AMCE 2023) suggest:

  • Boiling Point: Linear aliphatic methyl esters (C₈–C₁₀) typically range between 180–220°C, aligning with this compound’s estimated 195–205°C .
  • Solubility: Expected to be insoluble in water but miscible with organic solvents like ethanol or diethyl ether, similar to other aliphatic esters .

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